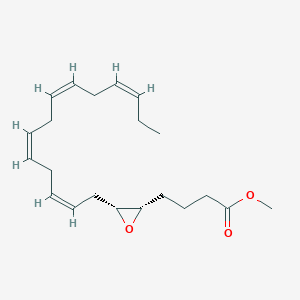
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester is a complex organic compound that belongs to the class of epoxy fatty acids. This compound is derived from eicosatetraenoic acid, a polyunsaturated fatty acid, and is characterized by the presence of an epoxy group. It is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester typically involves the epoxidation of eicosatetraenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxy group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve higher yields and selectivity. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxy group can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in cellular signaling pathways and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester can be compared with other epoxy fatty acids, such as:
Epoxyeicosatrienoic acids (EETs): These compounds also contain epoxy groups and are involved in various biological processes.
Epoxyoctadecenoic acids: Similar in structure but derived from octadecenoic acid, these compounds have different biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-,20+/m1/s1 |
Clé InChI |
BDSCYYACNUKQLZ-AECQIINDSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



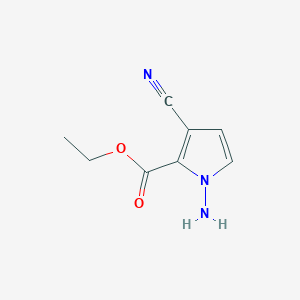
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
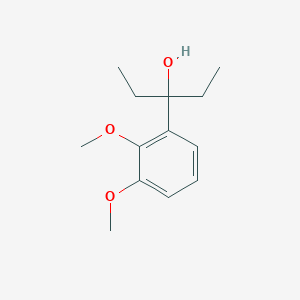
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)

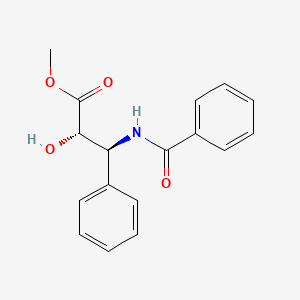
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)



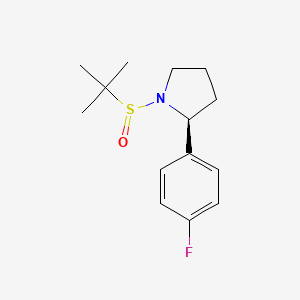
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)

